molecular formula C16H14ClFO3 B3021723 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 588713-64-8

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B3021723
CAS No.: 588713-64-8
M. Wt: 308.73 g/mol
InChI Key: UDQMSQKCINBGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is a benzaldehyde derivative characterized by a 2-chloro-4-fluorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₆H₁₃ClFO₃, with a molecular weight of 307.73 g/mol. The compound’s structure combines halogenated and alkoxy substituents, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO3/c1-2-20-16-7-11(9-19)3-6-15(16)21-10-12-4-5-13(18)8-14(12)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQMSQKCINBGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196793
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588713-64-8
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588713-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-ethoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde with key structural analogues:

Compound Name Substituents (Benzyl Group) Additional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound 2-Chloro-4-fluoro None C₁₆H₁₃ClFO₃ 307.73 Potential intermediate for drug synthesis
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 4-Chloro Allyl at 5-position C₁₉H₁₉ClO₃ 330.81 Allyl group may enhance lipophilicity
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde 2-Fluoro Br at 3,5-positions C₁₄H₉Br₂FO₂ 386.03 Bromine substituents for steric bulk
3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde 3-Fluoro None C₁₆H₁₃FO₃ 272.27 Altered halogen position affects binding
4-Chloro-3-(2,2-difluoroethoxy)benzaldehyde None 2,2-Difluoroethoxy C₉H₇ClF₂O₂ 220.60 Difluoroethoxy group for metabolic stability

Physicochemical Properties

  • Stability : The ethoxy group at the 3-position may reduce metabolic degradation compared to methoxy or hydroxy groups, as seen in ’s 3-methoxy analogue .

Biological Activity

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde, with the chemical formula C16H14ClFO3 and CAS number 346611-56-1, is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and neuroprotective applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a chloro-fluorobenzyl group attached to an ethoxy-substituted benzaldehyde. Its molecular characteristics are as follows:

PropertyValue
Molecular FormulaC16H14ClFO3
Molecular Weight304.73 g/mol
CAS Number346611-56-1
SolubilitySoluble in organic solvents

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Dihydrochalcone DerivativesStaphylococcus aureus50 µg/mL
S-triazine DerivativesEscherichia coli100 µg/mL
Cinnamic Acid DerivativesCandida albicans200 µg/mL

Neuroprotective Effects

In addition to its potential antimicrobial properties, there is emerging evidence regarding the neuroprotective effects of structurally similar compounds. A study involving a compound related to this compound demonstrated its ability to modulate neurotransmitter levels and reduce oxidative stress in a zebrafish model of epilepsy. This suggests that the compound may have applications in treating neurological disorders.

Case Study: Neuroprotective Mechanism

In a study evaluating the neuroprotective effects of GM-90432 (a related compound), it was found that it significantly improved behaviors in a pentylenetetrazole-induced seizure model by:

  • Upregulating Neurotransmitters : Increased levels of serotonin and progesterone were observed.
  • Reducing Oxidative Stress : The compound scavenged reactive oxygen species effectively.
  • Improving Survival Rates : Enhanced survival was noted in treated zebrafish compared to controls.

Q & A

Basic: What are the standard synthetic routes for preparing 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves alkylation of 3-ethoxy-4-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or acetone. For example, analogous methods describe stirring at 5–10°C followed by neutralization and recrystallization from solvents like 1,4-dioxane or DMF to achieve high purity (>85% yield) .

Basic: How is the purity and structural integrity of this compound confirmed experimentally?

Answer:
Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on:

  • Elemental analysis (C, H, N percentages matching calculated values) .
  • NMR spectroscopy : The aldehyde proton (δ ~10.2 ppm in 1H^1H-NMR) and aromatic protons (δ 6.8–8.0 ppm) are key markers. 13C^{13}C-NMR resolves the aldehyde carbon (~190 ppm) and ether linkages .
  • Melting point determination : Reported ranges (e.g., 46–49°C for analogs) should align with literature .

Advanced: How can regioselectivity challenges during benzylation of the phenolic oxygen be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors. Protecting the aldehyde group (e.g., as an acetal) prior to benzylation prevents undesired side reactions. Alternatively, using bulky bases like NaH in THF can enhance selectivity for the phenolic oxygen over competing nucleophilic sites. Crystal structure data (e.g., C–O–C bond angles of ~117°) from related compounds suggest steric hindrance from the ethoxy group directs substitution to the para position .

Advanced: What analytical strategies resolve discrepancies in reported melting points or spectral data?

Answer:
Discrepancies often arise from impurities or polymorphic forms. Cross-validate data using:

  • Differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for benzaldehyde derivatives in crystallography studies .
  • Comparative HPLC with reference standards from multiple suppliers to rule out batch variability .

Advanced: How does this compound serve as a building block in medicinal chemistry?

Answer:
The aldehyde group enables reductive amination with amines to form Schiff bases, which are intermediates for bioactive molecules. For example, analogs of this compound have been used to synthesize quinoline hybrids targeting amyloid-beta disaggregation in Alzheimer’s research . The chloro and fluoro substituents enhance metabolic stability and binding affinity in drug candidates .

Basic: What solvents and conditions are optimal for recrystallization to achieve high purity?

Answer:
Recrystallization from 1,4-dioxane or DMF at room temperature yields well-formed crystals. Slow evaporation minimizes inclusion of solvent molecules, as shown in single-crystal studies with 85% recovery . For heat-sensitive derivatives, ice-cold water or ethanol/water mixtures are preferred .

Advanced: How can competing by-products during synthesis be identified and mitigated?

Answer:
By-products often arise from over-alkylation or oxidation. Use LC-MS to detect impurities with mass shifts corresponding to di-substituted or oxidized species. Adjust reaction stoichiometry (limiting benzyl halide to 1.1 equivalents) and employ inert atmospheres (N₂/Ar) to suppress oxidation of the aldehyde group .

Advanced: What role do substituents (chloro, fluoro, ethoxy) play in the compound’s reactivity?

Answer:

  • Chloro and fluoro groups : Electron-withdrawing effects activate the benzaldehyde for nucleophilic attack while improving lipophilicity.
  • Ethoxy group : Steric hindrance at the 3-position directs electrophilic substitution to the 4-position. Computational modeling (e.g., DFT) of charge distribution supports this selectivity, though experimental validation via X-ray crystallography is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.